molecular formula C13H9BrN2O2S B581748 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227271-03-5

2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B581748
CAS No.: 1227271-03-5
M. Wt: 337.191
InChI Key: KOFVJNXDFFCCBB-UHFFFAOYSA-N
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Description

2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom, a phenylsulfonyl group, and a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to ensure high yield and purity of the product.

Types of Reactions:

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Coupling: Palladium catalyst, boronic acid or ester, and a suitable base such as potassium carbonate.

Major Products:

  • Substituted derivatives with various functional groups.
  • Sulfone or sulfoxide derivatives.
  • Coupled products with aryl or vinyl groups.

Scientific Research Applications

2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of the bromine atom and the phenylsulfonyl group on the pyrrolo[2,3-b]pyridine core. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a compound with the CAS number 1227271-03-5, is part of a class of heterocyclic compounds that have shown significant potential in various biological applications, particularly in cancer research and drug development. This article explores its biological activity, including mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₉BrN₂O₂S
  • Molecular Weight : 327.19 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom and a phenylsulfonyl group.

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer cell proliferation and survival. Research indicates that compounds within this class can modulate various signaling pathways associated with tumor growth.

Targeted Pathways

  • Aurora Kinase Inhibition : This compound has been studied for its potential to inhibit Aurora kinases, which are crucial for mitotic processes. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
  • Cell Cycle Regulation : By affecting the cyclin-dependent kinase (CDK) pathways, it may disrupt the normal cell cycle progression, leading to increased apoptosis in malignant cells.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF75.00Induces apoptosis via CDK inhibition
A5494.50Disrupts cell cycle via Aurora kinase inhibition
HeLa6.20Promotes cell death through mitochondrial pathways

Study 1: Anticancer Activity

In a study published by Wei et al., derivatives of pyrrolo[2,3-b]pyridine were screened against several cancer cell lines including MCF7 and A549. The compound exhibited significant cytotoxic effects with IC50 values indicating potent activity against these lines .

Study 2: Mechanistic Insights

Research by Zhang et al. highlighted the compound's ability to inhibit tumor growth in vivo models, demonstrating its potential as an effective therapeutic agent for treating cancers resistant to conventional therapies . The study utilized xenograft models and reported a significant reduction in tumor size compared to controls.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-bromopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFVJNXDFFCCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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